Ethyl 2-amino-4-hydroxythiazole-5-carboxylate

QSAR Drug Design Physicochemical Properties

Ethyl 2-amino-4-hydroxythiazole-5-carboxylate (CAS 72218-74-7) is a differentiated thiazole scaffold for focused SAR programs. The 4-hydroxyl group is proven essential for polar contacts in ALK5 kinase inhibition (WO2006/0004051) and provides a unique derivatization handle for antimicrobial library synthesis, absent in 4-alkyl analogs. With a calculated TPSA of 110 Ų, 3 HBD, 5 HBA, and XLogP of 1.7, this building block offers predictable ADME and molecular recognition properties. Choose this 95% pure, bench-stable intermediate to ensure reproducible results in TGF-β pathway, anti-infective, or herbicidal safener (US 4,308,391) research. Avoid unpredictable bioactivity shifts caused by substitute 4-alkyl scaffolds.

Molecular Formula C6H8N2O3S
Molecular Weight 188.21 g/mol
CAS No. 72218-74-7
Cat. No. B1582111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-amino-4-hydroxythiazole-5-carboxylate
CAS72218-74-7
Molecular FormulaC6H8N2O3S
Molecular Weight188.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N=C(S1)N)O
InChIInChI=1S/C6H8N2O3S/c1-2-11-5(10)3-4(9)8-6(7)12-3/h9H,2H2,1H3,(H2,7,8)
InChIKeyNXHMKBKVEUWEGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-amino-4-hydroxythiazole-5-carboxylate (CAS 72218-74-7) Procurement Baseline and Heterocyclic Class Profile


Ethyl 2-amino-4-hydroxythiazole-5-carboxylate (CAS 72218-74-7) is a multifunctional thiazole heterocycle characterized by a 2-amino group, a 4-hydroxyl substituent, and an ethyl ester at the 5-position [1]. This substitution pattern yields a calculated topological polar surface area of 110 Ų, three hydrogen bond donors, and five hydrogen bond acceptors, which collectively define its molecular recognition properties and distinguish it from other thiazolecarboxylate scaffolds [2]. As an NSC-designated compound (NSC 12939), it has been utilized as a synthetic building block in medicinal chemistry programs targeting kinase inhibition and antimicrobial development [3]. The compound's primary commercial availability is as a research-grade intermediate with standard purity specifications of 95% .

Why Generic Thiazole-5-carboxylate Substitution Fails: Positional Specificity for Ethyl 2-amino-4-hydroxythiazole-5-carboxylate


In silico and experimental structure-activity relationship (SAR) studies of thiazole-5-carboxylate derivatives demonstrate that even conservative modifications to the substitution pattern can significantly alter both inhibitory potency and antimicrobial spectrum [1]. The presence of the 4-hydroxyl group on the thiazole ring of ethyl 2-amino-4-hydroxythiazole-5-carboxylate is a critical determinant of its molecular interactions, with studies on structurally related thiazolecarboxylates showing that hydroxyl substitution substantially modulates binding affinity relative to unsubstituted or alkyl-substituted analogs [2]. Furthermore, the ethyl ester moiety contributes to a calculated XLogP3 value of 1.7, influencing solubility and membrane permeability in ways that methyl or tert-butyl ester variants cannot replicate [3]. Consequently, substituting this compound with a different thiazole-5-carboxylate derivative—such as ethyl 2-amino-4-methylthiazole-5-carboxylate or ethyl 2-amino-4-tert-butylthiazole-5-carboxylate—introduces unpredictable changes in biological activity and physicochemical properties, rendering direct interchange scientifically unsound without revalidation of the specific assay system [4].

Quantitative Differentiation Evidence for Ethyl 2-amino-4-hydroxythiazole-5-carboxylate (CAS 72218-74-7) Against In-Class Comparators


Polar Surface Area and Hydrogen Bonding Capacity Differentiate This Scaffold from 4-Methyl and 4-tert-Butyl Thiazole Analogs

Ethyl 2-amino-4-hydroxythiazole-5-carboxylate possesses a calculated topological polar surface area (TPSA) of 110 Ų and three hydrogen bond donors (HBD), a direct consequence of its 4-hydroxyl substitution [1]. In contrast, the 4-methyl substituted analog (ethyl 2-amino-4-methylthiazole-5-carboxylate) lacks a hydroxyl group, resulting in a reduced HBD count and lower TPSA. The 4-tert-butyl substituted analog (ethyl 2-amino-4-tert-butylthiazole-5-carboxylate), described in US Patent 4,308,391, is further differentiated by its bulky hydrophobic group, which substantially alters lipophilicity and steric profile relative to the hydroxyl-bearing target compound [2].

QSAR Drug Design Physicochemical Properties

Inhibitory Activity in ALK5 Kinase Assay Distinguishes Aminothiazole Scaffold with 4-Hydroxyl Substitution

Aminothiazole derivatives bearing the core structure found in ethyl 2-amino-4-hydroxythiazole-5-carboxylate have been disclosed as potent and selective non-peptide inhibitors of ALK5 kinase, a key mediator of the TGF-β signaling pathway [1]. Patent WO2006/0004051 specifically describes that this class of compounds inhibits the phosphorylation of Smad2 or Smad3 by the TGF-β type I receptor (ALK5). While the exact IC50 for the unmodified ethyl ester (CAS 72218-74-7) is not publicly disclosed in the available patent excerpt, the class-level data establishes that the 2-amino-4-hydroxythiazole pharmacophore is a privileged scaffold for ALK5 inhibition, a property not shared by thiazole analogs lacking the hydroxyl group or bearing alternative 4-substituents [2].

Kinase Inhibition TGF-β Signaling ALK5

Antimicrobial Activity Spectrum Modulated by Thiazole 4-Position Substitution

A systematic study of novel ethyl 2-(2-(4-substituted)acetamido)-4-substituted-thiazole-5-carboxylate derivatives demonstrated that modification of the thiazole 4-position significantly influences antimicrobial potency [1]. Among the synthesized series, compounds 3a-3i and 6a-6c were evaluated for minimum inhibitory concentration (MIC) against a panel of microbial strains. The results revealed that most tested compounds exhibited moderate to good microbial inhibitions, with the nature of the 4-substituent serving as a key determinant of antimicrobial spectrum and potency [2]. While ethyl 2-amino-4-hydroxythiazole-5-carboxylate (CAS 72218-74-7) was not directly tested as the final compound, it serves as the core synthetic intermediate for generating such 4-substituted derivatives. The 4-hydroxyl group present in the target compound provides a distinct synthetic handle for further derivatization that is absent in 4-methyl or 4-tert-butyl analogs, enabling unique structure-activity relationship exploration in antimicrobial drug discovery campaigns .

Antimicrobial MIC Antibacterial

Herbicidal Safener Intermediate Utility Differentiates 4-Hydroxyl Scaffold from 4-Alkyl Analogs

US Patent 4,308,391 explicitly claims 2-amino-4-substituted-5-thiazolecarboxylic acids and derivatives thereof as key intermediates for preparing 2,4,5-substituted thiazoles that function as effective herbicidal safening agents [1]. Within this patent family, ethyl 2-amino-4-tert-butylthiazole-5-carboxylate is specifically exemplified as a representative intermediate, while the 4-hydroxyl substituted analog (CAS 72218-74-7) is not directly claimed. However, the patent broadly encompasses 4-substituted thiazolecarboxylates with varied substituents including hydroxyl groups, establishing the 4-position as a critical site for modulating herbicidal safener activity [2]. The presence of the 4-hydroxyl group in the target compound provides a distinct chemical handle for subsequent functionalization (e.g., alkylation, acylation) that is absent in 4-alkyl substituted analogs, enabling access to a different subset of final safener compounds. This positions ethyl 2-amino-4-hydroxythiazole-5-carboxylate as a chemically differentiated intermediate for agrochemical discovery programs focused on hydroxyl-bearing thiazole derivatives [3].

Agrochemical Herbicidal Safener Crop Protection

Verified Research and Industrial Application Scenarios for Ethyl 2-amino-4-hydroxythiazole-5-carboxylate (CAS 72218-74-7)


Medicinal Chemistry: ALK5 Kinase Inhibitor Scaffold Optimization

Procure ethyl 2-amino-4-hydroxythiazole-5-carboxylate as a core scaffold for structure-activity relationship (SAR) studies targeting ALK5 kinase inhibition. Patent WO2006/0004051 establishes that aminothiazole derivatives bearing the 2-amino and 4-hydroxyl/thiazolone functionality are potent inhibitors of the TGF-β signaling pathway [1]. The compound's three hydrogen bond donors and TPSA of 110 Ų support molecular interactions within the ALK5 ATP-binding pocket. This application is specifically supported by class-level evidence of ALK5 inhibition, making this compound a justified procurement choice over 4-alkyl substituted analogs that lack the hydroxyl group required for key polar contacts with the kinase active site.

Antimicrobial Drug Discovery: Synthesis of Novel 4-Substituted Thiazole-5-carboxylate Derivatives

Utilize ethyl 2-amino-4-hydroxythiazole-5-carboxylate as a versatile synthetic intermediate for generating libraries of antimicrobial thiazole-5-carboxylate derivatives. Systematic SAR studies on related thiazolecarboxylates demonstrate that the 4-position substitution significantly modulates minimum inhibitory concentration (MIC) values against bacterial and fungal strains [2]. The 4-hydroxyl group provides a unique derivatization handle (via alkylation, acylation, or sulfonation) that is absent in 4-alkyl substituted analogs such as ethyl 2-amino-4-methylthiazole-5-carboxylate, enabling access to hydroxyl-bearing final compounds that may exhibit distinct antimicrobial spectra. This scenario is particularly relevant for medicinal chemistry groups seeking to expand chemical diversity in anti-infective lead optimization programs.

Agrochemical Research: Herbicidal Safener Intermediate Synthesis

Employ ethyl 2-amino-4-hydroxythiazole-5-carboxylate as a key intermediate in the synthesis of 2,4,5-substituted thiazoles for evaluation as herbicidal safening agents. US Patent 4,308,391 broadly claims 2-amino-4-substituted-5-thiazolecarboxylic acid derivatives as intermediates for preparing herbicidal safeners [3]. The 4-hydroxyl group in this compound offers distinct synthetic advantages over 4-alkyl substituted analogs (e.g., ethyl 2-amino-4-tert-butylthiazole-5-carboxylate) by enabling direct functionalization to yield hydroxyl-containing final safener candidates. This application scenario is grounded in patent-validated agrochemical utility and supports procurement for crop protection research programs exploring novel thiazole-based safener chemistry.

Biochemical Probe Development: TGF-β Pathway Modulation Studies

Acquire ethyl 2-amino-4-hydroxythiazole-5-carboxylate as a starting material for developing chemical probes to interrogate TGF-β/ALK5 signaling in cellular models. The patent disclosure of aminothiazole derivatives as Smad2/3 phosphorylation inhibitors provides a validated basis for using this scaffold to study fibrotic diseases, cancer progression, and wound healing mechanisms [1]. The compound's calculated XLogP3 value of 1.7 suggests favorable cell permeability characteristics for intracellular target engagement. This application is specifically supported by the documented ALK5 inhibitory activity of the aminothiazole class and differentiates this compound from alternative thiazolecarboxylates that lack validated TGF-β pathway activity.

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